molecular formula C12H16N2O B8698358 4-[(4-Methoxy-2-methylphenyl)amino]butanenitrile

4-[(4-Methoxy-2-methylphenyl)amino]butanenitrile

Cat. No. B8698358
M. Wt: 204.27 g/mol
InChI Key: CWTJEPCWJTZCIP-UHFFFAOYSA-N
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Patent
US07427630B2

Procedure details

A solution of DIPEA (39 mL, 1 eq) and 4-methoxy-2-methylaniline (30 g, 0.22 mol) in anh. DMF (90 mL), under N2, was heated at 100° C. 4-Bromobutanenitrile (21 mL, 1 eq) was added dropwise. The internal temperature was raised to 110° C. and the reaction mixture was stirred for 2 hr. The mixture was cooled down to r.t. and diluted with MTBE (240 mL). Water (270 mL) was added and the phases were separated. The organic layer was further washed with water (150 mL) and evaporated to 150 mL. Fresh MTBE (150 mL) was added and the mixture again evaporated to 150 mL. The mixture was treated with cHex (540 mL) over 20 min and the resulting suspension left at room temperature for 1.5 hr. The suspension was filtered and the cake washed with a mixture MTBE (30 mL)/cHex (90 mL). The title compound was collected as a violet solid (23.8 g, 53%).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
270 mL
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[CH3:10][O:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([CH3:19])[CH:13]=1.Br[CH2:21][CH2:22][CH2:23][C:24]#[N:25].O>CN(C=O)C.CC(OC)(C)C>[CH3:19][C:14]1[CH:13]=[C:12]([O:11][CH3:10])[CH:18]=[CH:17][C:15]=1[NH:16][CH2:21][CH2:22][CH2:23][C:24]#[N:25]

Inputs

Step One
Name
Quantity
39 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 g
Type
reactant
Smiles
COC1=CC(=C(N)C=C1)C
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
BrCCCC#N
Step Three
Name
Quantity
270 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
240 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to r.t.
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic layer was further washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to 150 mL
ADDITION
Type
ADDITION
Details
Fresh MTBE (150 mL) was added
CUSTOM
Type
CUSTOM
Details
the mixture again evaporated to 150 mL
ADDITION
Type
ADDITION
Details
The mixture was treated with cHex (540 mL) over 20 min
Duration
20 min
WAIT
Type
WAIT
Details
the resulting suspension left at room temperature for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the cake washed with a mixture MTBE (30 mL)/cHex (90 mL)
CUSTOM
Type
CUSTOM
Details
The title compound was collected as a violet solid (23.8 g, 53%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=C(C=CC(=C1)OC)NCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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